3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidin-4-one derivative characterized by a fused bicyclic core structure. Key structural features include:
- Position 3: A 2-methoxyethyl group, enhancing solubility and modulating electronic properties.
- Position 7: A phenyl group, contributing to aromatic interactions and steric bulk.
- Position 5: A methyl group, likely influencing metabolic stability.
Its synthesis likely involves multi-step functionalization of the pyrrolo[3,2-d]pyrimidin-4-one core, leveraging reagents such as thiourea, piperidine derivatives, and coupling agents under microwave or catalytic conditions .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-25-15-18(17-9-5-3-6-10-17)20-21(25)22(29)27(13-14-30-2)23(24-20)31-16-19(28)26-11-7-4-8-12-26/h3,5-6,9-10,15H,4,7-8,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEIMSBDFAAFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)N3CCCCC3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by the introduction of various substituents such as the methoxyethyl, methyl, and phenyl groups. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidin-4-one vs. Pyrimido[5,4-b]indol-4-one
- Target Compound : Pyrrolo[3,2-d]pyrimidin-4-one core with a phenyl group at position 6.
- Analog (): Pyrimido[5,4-b]indol-4-one core with a 4-methoxyphenyl group.
Thieno[2,3-d]pyrimidin-4-one Derivatives
- Analog (): 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Key Differences: Thieno core replaces pyrrolo, and a fluorophenyl group enhances electronegativity. This may alter binding affinity in enzymatic targets .
Substituent Analysis
Sulfanyl-Linked Groups
- Target Compound : 2-oxo-2-(piperidin-1-yl)ethyl group.
- Analog (): 2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl group.
Piperidine vs. Morpholine/Phenylpiperazinyl Groups
- Analog (): 2-(4-Phenylpiperazin-1-yl) substituent on a pyrido[1,2-a]pyrimidin-4-one core.
Biological Activity
The compound 3-(2-methoxyethyl)-5-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological significance.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 440.6 g/mol. Its structure includes a pyrrolo-pyrimidine core, which is often associated with various biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3S |
| Molecular Weight | 440.6 g/mol |
| CAS Number | 1111961-25-1 |
| SMILES | COCCn1c(SCC(=O)N2CCCCC2)nc2c(-c3ccccc3)cn(C)c2c1=O |
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo-pyrimidine compounds exhibit antimicrobial properties. In particular, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Antinociceptive Effects
Preliminary studies suggest that compounds with similar structural features may possess antinociceptive properties. For instance, derivatives based on the piperidine scaffold have been evaluated for their ability to alleviate pain in thermally induced pain models. These compounds showed significant efficacy compared to standard analgesics .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Compounds related to the structure of this compound have been tested for their inhibitory effects on enzymes such as acetylcholinesterase and urease. The IC50 values for these activities indicate strong inhibition potential, making them candidates for further development in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Study on Antimicrobial Activity : A series of pyrrolo-pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results revealed that certain modifications enhanced antibacterial activity significantly, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
- Pain Relief Efficacy : In a controlled study involving animal models, a derivative exhibiting similar structural characteristics was administered to assess its pain-relieving effects. The results indicated a dose-dependent response in reducing pain scores compared to control groups.
Q & A
Basic Question: What are the optimal synthetic routes for this pyrrolo-pyrimidine derivative, and how do reaction conditions influence purity and yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[3,2-d]pyrimidine core. Key steps include:
- Core Assembly: Cyclocondensation of substituted pyrimidine precursors with α,β-unsaturated carbonyl intermediates under reflux (e.g., DMF at 110°C).
- Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using 2-oxo-2-(piperidin-1-yl)ethanethiol in the presence of a base (e.g., K₂CO₃ in THF) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted thiols or oxidized species .
Critical Parameters: Temperature control during cyclocondensation prevents decomposition, while solvent polarity impacts sulfanyl group regioselectivity.
Advanced Question: How can computational methods guide the optimization of reaction pathways for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Predicts transition-state energetics for key steps (e.g., thiolation), identifying steric clashes between the 2-methoxyethyl group and the piperidine moiety that hinder reactivity .
- Molecular Dynamics (MD): Simulates solvent effects on intermediate stability; polar aprotic solvents (e.g., DMF) stabilize charged intermediates during cyclization .
- Retrosynthetic Analysis: Tools like Chematica® propose alternative routes, such as late-stage introduction of the phenyl group to avoid steric hindrance during core formation .
Basic Question: What spectroscopic techniques are most reliable for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Assigns protons and carbons in the pyrrolo-pyrimidine core. Key signals include:
- δ 7.3–7.6 ppm (multiplet): Aromatic protons from the phenyl group.
- δ 3.5–3.7 ppm (singlet): Methoxyethyl protons.
- δ 2.8–3.1 ppm (multiplet): Piperidine methylene groups .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography: Resolves spatial arrangement of the sulfanyl-ethyl-piperidine side chain; SHELXL-2018 refines disorder in flexible moieties .
Advanced Question: How to resolve discrepancies between computational predictions and experimental biological activity data?
Methodological Answer:
- Docking vs. Binding Assays: If molecular docking predicts strong binding to kinase targets (e.g., EGFR) but in vitro assays show weak inhibition:
- Statistical Modeling: Multivariate analysis (e.g., PLS regression) correlates substituent electronegativity with activity outliers .
Basic Question: What are the key challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Byproduct Formation: At multi-gram scales, dimerization of the sulfanyl intermediate occurs due to prolonged reaction times. Mitigation:
- Flow Chemistry: Continuous processing reduces residence time, minimizing side reactions (e.g., Omura-Sharma-Swern oxidation protocols adapted for thiolation) .
- Crystallization Issues: The compound’s low solubility in aqueous buffers necessitates co-solvents (e.g., PEG-400) for pharmacokinetic studies .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs with improved target selectivity?
Methodological Answer:
- Core Modifications: Replace the 7-phenyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess π-π stacking interactions with tyrosine kinases .
- Side-Chain Variations: Substitute the piperidine moiety with morpholine or thiomorpholine to modulate logP and hydrogen-bonding capacity .
- Biological Testing: Use parallel artificial membrane permeability assays (PAMPA) and kinase profiling panels (e.g., Eurofins) to quantify selectivity shifts .
Basic Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Two-Step Chromatography:
- Normal Phase: Separates polar byproducts (e.g., unreacted thiols) using silica gel with ethyl acetate/hexane (3:7).
- Reverse Phase (C18): Polishes purity (>98%) with methanol/water gradients, exploiting the compound’s hydrophobicity .
- Crystallization: Recrystallization from ethanol/water (1:1) yields needle-like crystals suitable for X-ray analysis .
Advanced Question: How to validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- CRISPR Knockout Models: Delete putative targets (e.g., PI3Kγ) in HEK293 cells to confirm loss of activity .
- Fluorescence Polarization: Track displacement of labeled ATP in kinase binding assays; IC₅₀ values <100 nM indicate high potency .
- Metabolomic Profiling: UPLC-QTOF identifies downstream biomarkers (e.g., phospho-Akt suppression) to corroborate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
